7-Fluoro-1H-indazole-6-carbonitrile: Strategic Synthesis and Comprehensive Characterization
7-Fluoro-1H-indazole-6-carbonitrile: Strategic Synthesis and Comprehensive Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds targeting cancer, inflammation, and various other diseases.[1][2] The strategic introduction of fluorine and a carbonitrile group can significantly modulate a molecule's physicochemical properties, including metabolic stability, membrane permeability, and receptor binding affinity. This guide provides a detailed technical overview of proposed synthetic strategies and comprehensive characterization methods for 7-Fluoro-1H-indazole-6-carbonitrile, a molecule of significant interest for drug discovery programs. By leveraging established chemical principles and explaining the causality behind experimental choices, this document serves as a practical resource for researchers aiming to synthesize and validate this specific heterocyclic compound.
Retrosynthetic Analysis and Strategic Planning
The synthesis of a polysubstituted heterocyclic system like 7-Fluoro-1H-indazole-6-carbonitrile (CAS 1427361-84-9) requires careful strategic planning.[3] A direct, single-pot synthesis is unlikely; therefore, a retrosynthetic approach is employed to identify viable synthetic pathways from readily available starting materials.
Our analysis identifies two primary strategic disconnections:
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Late-Stage Cyanation (Route A): This approach focuses on first constructing the core 7-fluoro-1H-indazole ring system, followed by the introduction of the nitrile group at the C6 position. This is often advantageous as the core heterocycle may be more stable and easier to handle than a heavily functionalized precursor. The key transformation is the conversion of a C6-halide (e.g., bromide) to a nitrile.
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Convergent Synthesis via Ring Formation (Route B): This strategy involves building the indazole's pyrazole ring onto a pre-functionalized benzene precursor that already contains the necessary fluoro and cyano groups. The success of this route is highly dependent on the availability and reactivity of the substituted benzene starting material.
Caption: Retrosynthetic analysis of 7-Fluoro-1H-indazole-6-carbonitrile.
Proposed Synthetic Route A: Late-Stage Cyanation
This route is arguably the more robust and well-precedented of the two strategies. It proceeds in two distinct stages: formation of a halogenated indazole intermediate, followed by a nucleophilic substitution to install the nitrile.
Stage 1: Synthesis of 6-Bromo-7-fluoro-1H-indazole
The synthesis of a 7-fluoro-indazole core can be effectively achieved starting from a difluorinated aromatic compound.[4][5] The presence of the ortho-fluoro atom facilitates the cyclization reaction with hydrazine. We propose a modification of this approach starting from 2,3-difluorobenzaldehyde, followed by bromination.
Caption: Workflow for the synthesis of the key intermediate in Route A.
Detailed Experimental Protocol (Stage 1):
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Synthesis of 7-Fluoro-1H-indazole:
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Rationale: The reaction of a 2-fluorobenzaldehyde with hydrazine is a classical method for indazole synthesis. The high temperature is necessary to drive the cyclization and dehydration.[6]
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Procedure: To 2,3-difluorobenzaldehyde (1.0 eq), add hydrazine monohydrate (4.0 eq). Heat the reaction mixture with stirring at 180°C for 10-12 hours, monitoring by TLC.[5] After completion, cool the mixture to room temperature. Extract the product by adding ethyl acetate and water to separate the organic layer. Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.
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-
Bromination at C6 Position:
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Rationale: The indazole ring is an electron-rich system susceptible to electrophilic aromatic substitution. Sulfuric acid acts as a catalyst, and N-Bromosuccinimide (NBS) is a mild and effective brominating agent. The C6 position is often favored for substitution.
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Procedure: Dissolve 7-fluoro-1H-indazole (1.0 eq) in concentrated sulfuric acid at 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5°C. Allow the reaction to stir at room temperature for 2-4 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The resulting precipitate, 6-Bromo-7-fluoro-1H-indazole, can be collected by filtration, washed with water, and dried.[7][8]
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Stage 2: Cyanation of 6-Bromo-7-fluoro-1H-indazole
The conversion of an aryl bromide to a nitrile is a well-established transformation, often achieved using a copper(I) cyanide-mediated reaction (Rosenmund-von Braun reaction).
Caption: Final cyanation step of Synthetic Route A.
Detailed Experimental Protocol (Stage 2):
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Nucleophilic Aromatic Substitution:
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Rationale: Copper(I) cyanide is the classic reagent for converting aryl halides to nitriles. High-boiling polar aprotic solvents like DMF or NMP are required to facilitate the reaction, which typically requires high temperatures.
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Procedure: In a sealed tube, combine 6-bromo-7-fluoro-1H-indazole (1.0 eq) and copper(I) cyanide (1.5 eq) in anhydrous N-methyl-2-pyrrolidone (NMP). Degas the mixture with nitrogen or argon for 15 minutes. Seal the tube and heat the reaction to 150-180°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and pour it into an aqueous solution of ethylenediamine or ferric chloride to complex the copper salts. Extract the product with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product by silica gel column chromatography to yield 7-fluoro-1H-indazole-6-carbonitrile.
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| Route A Summary | Reagents & Conditions | Expected Yield |
| Step 1 | 2,3-Difluorobenzaldehyde, Hydrazine monohydrate, 180°C | 40-50%[5] |
| Step 2 | 7-Fluoro-1H-indazole, NBS, H₂SO₄, 0°C to RT | 70-85% |
| Step 3 | 6-Bromo-7-fluoro-1H-indazole, CuCN, NMP, 150-180°C | 50-70% |
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 7-Fluoro-1H-indazole-6-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The data below are predicted values based on analogous structures and established principles of NMR spectroscopy.[9]
| Predicted NMR Data (in DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~13.5 | br s | - | N1-H |
| ~8.3 | s | - | C3-H | |
| ~8.0 | d | ~8.0 | C4-H | |
| ~7.5 | dd | ~8.0, ~5.0 | C5-H | |
| ¹³C NMR | ~160 (d, J ≈ 250) | d | ¹JCF | C7 |
| ~141 | s | - | C7a | |
| ~135 | s | - | C3 | |
| ~125 (d, J ≈ 5) | d | ³JCF | C5 | |
| ~120 (d, J ≈ 15) | d | ²JCF | C6a | |
| ~118 | s | - | C≡N | |
| ~115 (d, J ≈ 3) | d | ⁴JCF | C4 | |
| ~105 | s | - | C6 | |
| ¹⁹F NMR | ~ -120 to -140 | d | ~5.0 | C7-F |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups within the molecule.[10]
| Predicted IR Data | Frequency (cm⁻¹) | Intensity | Assignment |
| N-H Stretch | 3300-3100 | Medium, Broad | Indazole N-H |
| C≡N Stretch | 2230-2220 | Strong, Sharp | Nitrile |
| Aromatic C-H Stretch | 3100-3000 | Medium | Ar-H |
| Aromatic C=C Stretch | 1620-1580 | Medium | Aromatic Ring |
| C-F Stretch | 1250-1100 | Strong | Aryl-Fluoride |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
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Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.[11]
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Expected Molecular Ion:
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Positive Mode ([M+H]⁺): m/z 162.0462
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Negative Mode ([M-H]⁻): m/z 160.0317
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High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental formula C₈H₄FN₃. The calculated exact mass for C₈H₄FN₃ is 161.0389.[12]
Safety and Handling
Professional laboratory safety practices are mandatory throughout the synthesis and handling of this compound and its intermediates.
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General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]
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Cyanide Handling: Copper(I) cyanide (CuCN) is highly toxic if ingested, inhaled, or absorbed through the skin.
-
Always handle solid CuCN in a fume hood to avoid dust inhalation.
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Never allow cyanide salts to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.
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All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) before disposal according to institutional guidelines.
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Storage: Store the final compound and intermediates in a cool, dry place, away from incompatible materials like strong acids and oxidizing agents.[7]
Conclusion
This guide outlines a robust and scientifically grounded strategy for the synthesis and characterization of 7-Fluoro-1H-indazole-6-carbonitrile. The proposed late-stage cyanation route (Route A) offers a reliable pathway by utilizing well-understood chemical transformations. The comprehensive characterization protocols provided herein establish a clear framework for structural validation, ensuring that researchers can confidently produce and verify this valuable compound for applications in medicinal chemistry and drug development. Adherence to the detailed experimental and safety protocols is paramount for successful and safe execution.
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